Leucodopachrome

Description

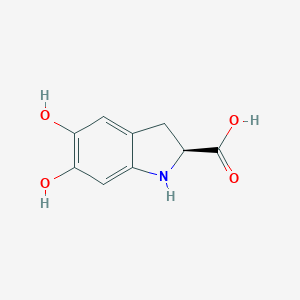

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWYRSDDJVCWPB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC(=C(C=C21)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172072 | |

| Record name | Leukodopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucodopachrome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18766-67-1 | |

| Record name | Cyclo-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukodopachrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukodopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leucodopachrome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Leucodopachrome: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Role of a Key Melanin Precursor

Abstract

Leucodopachrome, a pivotal yet transient intermediate in the biosynthesis of eumelanin, holds significant interest for researchers in pigmentation, dermatology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate biochemical pathways involving this compound. Detailed experimental considerations for the study of melanogenesis intermediates are presented, alongside visualizations of key biological processes to facilitate a deeper understanding of its role in health and disease.

Chemical Identity and Structure

This compound, also known as cyclodopa, is chemically defined as (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid. Its chemical formula is C₉H₉NO₄, and it has a molecular weight of 195.17 g/mol . The structure is characterized by an indoline core substituted with hydroxyl groups at the C-5 and C-6 positions and a carboxylic acid group at the C-2 position, with S-stereochemistry at this chiral center.[1] this compound exists as a tautomer of a this compound zwitterion, which contributes to its chemical behavior in biological systems.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid |

| Synonyms | This compound, Cyclodopa, (S)-5,6-dihydroxyindoline-2-carboxylic acid[3] |

| CAS Number | 18766-67-1[2] |

| Chemical Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| InChI Key | JDWYRSDDJVCWPB-LURJTMIESA-N |

| Canonical SMILES | C1--INVALID-LINK--C(=O)O |

Physicochemical Properties

This compound is a solid, colorless compound that is soluble in water.[2][4] Its reactive and transient nature makes the experimental determination of some physical properties challenging. The available and calculated data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Solid[1] | |

| Color | Colorless[4] | |

| Water Solubility | Soluble[2] | Predicted water solubility is 11.4 g/L. |

| Boiling Point | 534.2 °C | Calculated value. |

| Density | 1.578 g/cm³ | Calculated value. |

| Refractive Index | 1.685[5] | Calculated value. |

| pKa (Strongest Acidic) | 5.16 | Predicted value. |

| pKa (Strongest Basic) | 1.99 | Predicted value. |

| logP | -0.95 | Predicted value. |

Role in Melanogenesis

This compound is a crucial intermediate in the biosynthetic pathway of eumelanin, the dark pigment responsible for brown and black coloration in skin, hair, and eyes.

Biosynthesis of this compound

The formation of this compound is a non-enzymatic step within the melanosome.[2][4] The pathway begins with the oxidation of L-tyrosine to L-dopaquinone by the enzyme tyrosinase. In the absence of sulfhydryl compounds like cysteine (which would lead to pheomelanin synthesis), L-dopaquinone undergoes a spontaneous intramolecular cyclization to form this compound.[2] This reaction is pH-dependent, with optimal melanin synthesis occurring at a pH of approximately 6.8.

Conversion to Dopachrome and Eumelanin Precursors

Once formed, this compound participates in a rapid redox exchange with another molecule of L-dopaquinone. In this reaction, this compound is oxidized to the orange-red compound dopachrome, while L-dopaquinone is reduced back to L-DOPA.[1] This regeneration of L-DOPA helps to sustain the melanogenesis process.

Dopachrome then serves as a branch point in the pathway. It can be converted to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) by the enzyme dopachrome tautomerase (DCT/TYRP2), or it can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI).[4] Both DHI and DHICA are the ultimate precursors that polymerize to form eumelanin. The ratio of DHI to DHICA in the final polymer influences the properties of the resulting eumelanin.

Regulation of this compound in Melanogenesis

The formation and subsequent reactions of this compound are tightly regulated within the melanosome. The key regulatory factors include:

-

pH: The intramolecular cyclization of dopaquinone to form this compound is highly dependent on a pH above 4, with optimal conditions around pH 6.8.

-

Enzyme Activity: The activity of tyrosinase dictates the initial production of dopaquinone, the substrate for this compound formation. The activity of dopachrome tautomerase influences the fate of dopachrome, thereby indirectly affecting the overall flux through the this compound-mediated pathway.

-

Redox State: The redox exchange between this compound and dopaquinone is a critical step that links the formation of dopachrome to the regeneration of L-DOPA.

Experimental Protocols and Methodologies

Due to its high reactivity and transient nature, the isolation and characterization of pure this compound are experimentally challenging. Most studies investigate its formation and conversion in situ within the context of the overall melanogenesis pathway.

Enzymatic Synthesis and Monitoring of Melanogenesis Intermediates

This protocol describes the in vitro synthesis of melanin, during which this compound is transiently formed. The reaction can be monitored spectrophotometrically to observe the appearance and disappearance of colored intermediates like dopachrome.

Materials:

-

L-Tyrosine

-

Mushroom tyrosinase (EC 1.14.18.1)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of L-tyrosine in phosphate buffer.

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

In a quartz cuvette, mix the L-tyrosine solution with phosphate buffer.

-

Initiate the reaction by adding the tyrosinase solution to the cuvette.

-

Immediately begin recording the UV-Vis absorption spectrum at regular time intervals (e.g., every 30 seconds) over a wavelength range of 200-600 nm.

-

Monitor the change in absorbance at specific wavelengths corresponding to the formation of intermediates. While this compound is colorless, the formation of its product, dopachrome, can be monitored by the increase in absorbance around 475 nm.

Analysis of Melanogenesis Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a powerful technique for separating and quantifying the various intermediates in the melanogenesis pathway.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

UV detector or Mass Spectrometer

Mobile Phase (example):

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

A gradient elution is typically used to separate the various intermediates.

Sample Preparation:

-

Perform the enzymatic reaction as described in section 5.1.

-

At specific time points, quench the reaction by adding an acid (e.g., perchloric acid) to inactivate the tyrosinase.

-

Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

Analysis:

-

Inject the prepared sample onto the HPLC column.

-

Monitor the elution of compounds using the UV detector (e.g., at 280 nm for DOPA and other aromatic compounds) or by mass spectrometry for more specific detection and identification.

-

Quantify the intermediates by comparing their peak areas to those of known standards.

Conclusion

This compound, though a fleeting participant in the complex cascade of melanogenesis, plays a critical role in the pathway leading to eumelanin formation. A thorough understanding of its chemical properties, biosynthesis, and the factors regulating its turnover is essential for developing novel therapeutic strategies for pigmentation disorders and for advancing our knowledge of melanin's role in human health. The experimental approaches outlined in this guide provide a framework for researchers to investigate the dynamics of this compound and other melanogenesis intermediates, paving the way for future discoveries in this field.

References

The Crucial Role of Leucodopachrome Biosynthesis in Melanocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core process of leucodopachrome biosynthesis within melanocytes, a critical juncture in the production of melanin pigments. Understanding this pathway is paramount for research into pigmentation disorders, melanoma, and the development of novel therapeutic and cosmetic agents. This document provides a detailed overview of the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of this compound formation.

Introduction to Melanogenesis and the Significance of this compound

Melanogenesis, the complex process of melanin synthesis, occurs within specialized organelles called melanosomes in melanocytes. The resulting melanin pigments, primarily eumelanin (brown-black) and pheomelanin (red-yellow), determine skin, hair, and eye color and provide crucial protection against ultraviolet (UV) radiation. The biosynthesis of these pigments involves a series of enzymatic and spontaneous chemical reactions, with the formation of this compound representing a key branch point.

This compound, chemically known as (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid, is a pivotal intermediate in the eumelanin pathway.[1][2] Its formation and subsequent conversion are tightly regulated, influencing the type and quality of melanin produced. Dysregulation of this pathway can lead to various pigmentation disorders and is a subject of intense study in the context of melanoma, a malignant tumor of melanocytes.

The Biosynthetic Pathway of this compound

The journey to this compound begins with the amino acid L-tyrosine. The initial steps are catalyzed by tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Hydroxylation of L-Tyrosine: Tyrosinase first hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4]

-

Oxidation of L-DOPA: Subsequently, tyrosinase oxidizes L-DOPA to form dopaquinone.[3][5] Dopaquinone is a highly reactive o-quinone and a central intermediate in melanogenesis.

-

Intramolecular Cyclization: In the absence of sulfhydryl compounds (which would lead to pheomelanin synthesis), dopaquinone undergoes a spontaneous, non-enzymatic intramolecular cyclization to form this compound.[6][7] This reaction involves the addition of the amino group to the quinone ring.

-

Redox Exchange: this compound can then participate in a redox exchange with dopaquinone to yield dopachrome and L-DOPA.[8] This reaction regenerates L-DOPA, which can be re-utilized by tyrosinase.

The subsequent fate of dopachrome is a critical determinant of the final eumelanin structure. It can be converted to 5,6-dihydroxyindole (DHI) or 5,6-dihydroxyindole-2-carboxylic acid (DHICA), primarily through the action of Dopachrome Tautomerase (DCT).[9][10]

Signaling Pathway of this compound Biosynthesis

Caption: Biosynthetic pathway of this compound in melanocytes.

Key Enzymes and Their Regulation

Two primary enzymes are central to the formation and conversion of intermediates in the this compound pathway: Tyrosinase and Dopachrome Tautomerase (DCT).

-

Tyrosinase (EC 1.14.18.1): A copper-containing enzyme that catalyzes the first two rate-limiting steps in melanogenesis. Its activity is a primary determinant of the overall rate of melanin production.[3]

-

Dopachrome Tautomerase (DCT; EC 5.3.3.12): Also known as Tyrosinase-Related Protein 2 (TYRP2), DCT is a zinc-containing enzyme that catalyzes the tautomerization of dopachrome to the more stable DHICA.[11][12] This enzymatic step is crucial for protecting melanocytes from the cytotoxic effects of DHI and its reactive intermediates.[9][10] The ratio of DHICA to DHI, regulated by DCT activity, significantly influences the structure and properties of the final eumelanin polymer.[13][14]

Quantitative Data on Enzyme Kinetics

The following tables summarize available kinetic data for the key enzymes involved in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, source of the enzyme).

Table 1: Kinetic Parameters of Tyrosinase for L-DOPA Oxidation

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min) | Reference |

| Mushroom | L-DOPA | 0.66 ± 0.06 | 22.3 ± 0.36 | [15] |

| Human (recombinant) | L-DOPA | See reference | See reference | [16] |

Note: Comprehensive kinetic data for human tyrosinase under various conditions can be found in the cited literature.

Table 2: Kinetic Parameters of Dopachrome Tautomerase (DCT)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Murine Melanoma | L-Dopachrome | Data not readily available in a consolidated format | Data not readily available in a consolidated format |

Note: While the enzymatic activity of DCT is well-established, specific and directly comparable Km and Vmax values for its action on L-dopachrome are not consistently reported across the literature in a standardized format.

Detailed Experimental Protocols

Melanocyte Cell Culture

Objective: To culture primary human or murine melanocytes for in vitro studies of melanogenesis.

Materials:

-

Primary melanocyte growth medium (e.g., Medium 254 supplemented with Human Melanocyte Growth Supplement)[17]

-

Trypsin/EDTA solution

-

Trypsin Neutralizing Solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of melanocytes in a 37°C water bath.

-

Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium.

-

Centrifuge at 200 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate in a culture vessel.[18]

-

-

Subculturing:

-

When cells reach 70-90% confluency, aspirate the medium and wash with PBS.

-

Add Trypsin/EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with Trypsin Neutralizing Solution.

-

Collect the cell suspension and centrifuge at 200 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate at the desired density.[18][19]

-

Tyrosinase Activity Assay (Cell-Based)

Objective: To measure the intracellular tyrosinase activity in cultured melanocytes.

Materials:

-

Cultured melanocytes

-

L-DOPA solution (0.1%) in PBS

-

Cell lysis buffer (e.g., 0.1 M sodium phosphate buffer with 1% Triton X-100)

-

96-well plate

-

Microplate reader

Protocol:

-

Cell Lysis:

-

Culture melanocytes in a 6-well plate to 80-90% confluency.

-

Wash the cells with PBS and then add ice-cold lysis buffer.

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]

-

Collect the supernatant containing the tyrosinase.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add a specific volume of the cell lysate.

-

Add the L-DOPA solution to initiate the reaction.

-

Incubate at 37°C for 1-2 hours.[20]

-

-

Measurement:

HPLC Analysis of Melanin Intermediates

Objective: To separate and quantify melanin-related intermediates, including those derived from this compound, from biological samples.

Materials:

-

Biological sample (e.g., cultured melanocytes, hair, skin)

-

Alkaline hydrogen peroxide solution for oxidation

-

Solid-phase extraction (SPE) cartridges

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Mobile phase (e.g., methanol-phosphate buffer)

-

Standards for DHICA and DHI (if available)

Protocol:

-

Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

The oxidized sample is passed through an SPE cartridge to remove interfering substances and concentrate the analytes of interest.[22]

-

-

HPLC Analysis:

-

The purified sample is injected into the HPLC system.

-

Separation is achieved on a suitable column (e.g., C18) using an appropriate mobile phase gradient.

-

Detection is performed using a UV detector at a wavelength suitable for the melanin markers or a more specific MS detector.[22][23]

-

Quantification is achieved by comparing the peak areas of the sample with those of known standards.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying this compound biosynthesis and the logical relationships within the pathway.

Experimental Workflow for Melanogenesis Inhibition Study

Caption: A typical experimental workflow for studying melanogenesis inhibition.

Conclusion

The biosynthesis of this compound is a cornerstone of eumelanin production in melanocytes. A thorough understanding of this pathway, including the roles of key enzymes like tyrosinase and dopachrome tautomerase, is essential for advancing research in pigmentation, skin cancer, and the development of targeted therapies. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this critical area of dermatological science. Further research to elucidate the precise kinetic parameters of dopachrome tautomerase and the complex regulatory networks governing this pathway will undoubtedly open new avenues for therapeutic intervention.

References

- 1. 2.12. Tyrosinase activity assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Dopaquinone transforms to this compound (Cyclodopa) [reactome.org]

- 8. [PDF] Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction | Semantic Scholar [semanticscholar.org]

- 9. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopachrome tautomerase decreases the binding of indolic melanogenesis intermediates to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] High-performance liquid chromatography (HPLC) analysis of eu- and pheomelanin in melanogenesis control. | Semantic Scholar [semanticscholar.org]

- 12. Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of the final phase of mammalian melanogenesis. The role of dopachrome tautomerase and the ratio between 5,6-dihydroxyindole-2-carboxylic acid and 5,6-dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A 2D and 3D melanogenesis model with human primary cells induced by tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promocell.com [promocell.com]

- 19. Isolation, Culture, and Transfection of Melanocytes. - SORA [openaccess.sgul.ac.uk]

- 20. tandfonline.com [tandfonline.com]

- 21. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances in Characterization of Melanin Pigments in Biological Samples | MDPI [mdpi.com]

The Pivotal Role of Leucodopachrome in the Eumelanin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eumelanin, the primary determinant of brown and black pigmentation in humans, plays a crucial role in photoprotection. The intricate biosynthetic pathway of eumelanin involves a series of enzymatic and spontaneous reactions, with several key intermediates dictating the final polymer structure and function. Among these, leucodopachrome emerges as a critical, albeit transient, molecule. This technical guide provides an in-depth exploration of the role of this compound in the eumelanin pathway, detailing its formation, chemical properties, and subsequent enzymatic conversion. We present quantitative data on reaction kinetics and spectral properties of key intermediates, outline detailed experimental protocols for their study, and visualize the regulatory signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of melanogenesis and related pigmentary disorders.

Introduction

The biosynthesis of eumelanin, occurring within specialized organelles called melanosomes, is a complex process initiated by the oxidation of L-tyrosine. The pathway is orchestrated by a family of tyrosinase-related proteins, with tyrosinase being the rate-limiting enzyme.[1] The initial steps involve the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone stands at a crucial branch point, where its fate determines the type of melanin produced. In the absence of sulfhydryl compounds, dopaquinone undergoes an intramolecular cyclization to form this compound, committing the pathway to eumelanin synthesis.[1][3]

This guide focuses on the central role of this compound, a colorless intermediate, and its significance in the eumelanin pathway. Understanding the kinetics and regulation of this compound formation and conversion is paramount for developing novel therapeutic strategies for pigmentary disorders and for the cosmetic industry.

Chemical Properties and Formation of this compound

This compound, also known as cyclodopa, is chemically defined as (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid.[1][4] Its formation from dopaquinone is a spontaneous, non-enzymatic intramolecular cyclization.[1]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1][4][5] |

| Molecular Weight | 195.17 g/mol | [1][4][5] |

| IUPAC Name | (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | [1][4][5] |

| CAS Number | 18766-67-1 | [1][4][5] |

| Stereochemistry | S configuration at C-2 | [1][4] |

| Solubility | Soluble in water | [1] |

The Eumelanin Pathway: From this compound to Eumelanin

The formation of this compound is a committed step towards eumelanin synthesis. This transient intermediate is rapidly converted to dopachrome, an orange-red compound, through a redox exchange with another molecule of dopaquinone.[3] This reaction also regenerates L-DOPA, which can be re-utilized by tyrosinase, thus sustaining the melanogenic process.

Dopachrome is then enzymatically converted to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) by the action of dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2).[6] Alternatively, dopachrome can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI). The ratio of DHICA to DHI in the final eumelanin polymer influences its color and properties, with DHICA-rich melanin being lighter brown.[7]

Quantitative Analysis of Key Reactions

The efficiency and rate of the eumelanin pathway are governed by the kinetic properties of its key enzymes and the spectral characteristics of its intermediates.

Enzyme Kinetics

| Enzyme | Substrate | Kₘ (mmol L⁻¹) | Source |

| Tyrosinase | L-Tyrosine | 0.061 ± 0.009 | [8] |

| Tyrosinase | L-DOPA | 0.45 ± 0.03 | [8] |

Spectral Properties of Intermediates

| Intermediate | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Source |

| Dopachrome | 475 | 3700 | [9][10] |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | 315 | 5530 | [11] |

Experimental Protocols

Tyrosinase Activity Assay (Spectrophotometric)

This protocol measures the activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 6.8)

-

L-DOPA solution (e.g., 5 mM in phosphate buffer)

-

Tyrosinase-containing sample (e.g., cell lysate, purified enzyme)

-

96-well microplate

-

Spectrophotometer capable of reading at 475 nm

Procedure:

-

Prepare cell or tissue lysates by homogenizing in ice-cold phosphate buffer.[12] Centrifuge to remove debris.

-

In a 96-well plate, add a defined amount of your sample (e.g., 10-50 µg of protein).

-

Initiate the reaction by adding the L-DOPA solution to each well.[12]

-

Immediately measure the absorbance at 475 nm in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).[13]

-

The rate of increase in absorbance is proportional to the tyrosinase activity.[12] A standard curve using known concentrations of mushroom tyrosinase can be used for quantification.[14]

Dopachrome Tautomerase (DCT) Activity Assay

This assay measures the enzymatic conversion of L-dopachrome to DHICA.

Materials:

-

25 mM Potassium Phosphate Buffer (pH 6.0)

-

L-Dopachrome methyl ester (substrate)

-

DCT-containing sample

-

Spectrophotometer

Procedure:

-

Prepare the L-dopachrome methyl ester substrate immediately before use by oxidizing L-DOPA methyl ester with sodium periodate.[15]

-

In a cuvette, mix the reaction buffer with the freshly prepared L-dopachrome methyl ester solution.[16]

-

Monitor the background (non-enzymatic) rate of dopachrome disappearance by measuring the absorbance at 475 nm.[16]

-

Add the DCT-containing sample to the cuvette and continue to monitor the decrease in absorbance at 475 nm.[16]

-

The rate of decrease in absorbance, corrected for the background rate, is proportional to the DCT activity.

Quantification of Eumelanin and Pheomelanin by HPLC

This method allows for the quantitative analysis of eumelanin and pheomelanin in biological samples.

Principle: Eumelanin and pheomelanin are chemically degraded into specific markers that can be quantified by High-Performance Liquid Chromatography (HPLC).[17] Permanganate oxidation of eumelanin yields pyrrole-2,3,5-tricarboxylic acid (PTCA), while hydroiodic acid hydrolysis of pheomelanin yields aminohydroxyphenylalanine (AHP) isomers.[17] An alternative method involves alkaline hydrogen peroxide oxidation (AHPO), which yields PTCA and pyrrole-2,3-dicarboxylic acid (PDCA) from eumelanin, and thiazole-2,4,5-tricarboxylic acid (TTCA) and thiazole-4,5-dicarboxylic acid (TDCA) from pheomelanin.[18]

General Procedure Outline:

-

Sample Preparation: Homogenize the biological sample (e.g., hair, skin biopsy).

-

Chemical Degradation:

-

HPLC Analysis:

-

Inject the resulting degradation products into an HPLC system.

-

Separate the markers using a suitable column and mobile phase (e.g., an ion-pair reagent can improve separation).[18]

-

Detect the markers using a UV detector at an appropriate wavelength.

-

-

Quantification: Compare the peak areas of the markers from the sample to those of known standards to quantify the amounts of eumelanin and pheomelanin.[19]

Regulatory Signaling Pathways

The eumelanin pathway is tightly regulated by complex signaling cascades that converge on the master transcriptional regulator of melanogenesis, Microphthalmia-associated Transcription Factor (MITF).

The cAMP/PKA Pathway

The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes, activates adenylyl cyclase.[20] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[21] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), which promotes the transcription of the MITF gene.[4] MITF then upregulates the expression of key melanogenic enzymes, including tyrosinase and DCT (TYRP2), thereby stimulating eumelanin synthesis.[4][21]

The Wnt/β-catenin Pathway

The Wnt signaling pathway also plays a crucial role in melanocyte development and melanogenesis.[22] Activation of the canonical Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then acts as a co-activator for transcription factors, leading to the expression of MITF and subsequently, the enzymes of the eumelanin pathway.[23] There is evidence of crosstalk between the Wnt and cAMP pathways in regulating melanogenesis.

Conclusion

This compound occupies a central and indispensable position in the eumelanin biosynthetic pathway. Its formation from dopaquinone is the commitment step towards the synthesis of brown-black pigments. The subsequent enzymatic conversion of its oxidized product, dopachrome, by dopachrome tautomerase, is a key regulatory point that determines the final composition and properties of the eumelanin polymer. A thorough understanding of the chemical properties of this compound, the kinetics of the enzymatic reactions it participates in, and the complex signaling networks that regulate its production is essential for the development of targeted therapies for a range of pigmentary disorders, from hyperpigmentation to vitiligo. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate the intricacies of melanogenesis and to identify novel molecular targets for therapeutic and cosmetic applications.

References

- 1. This compound (18766-67-1) for sale [vulcanchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skin Whitening Agent Types > Transcriptional Regulation of Melanogenic Enzymes > Camp Pathway & MITF [skinwhiteningscience.com]

- 5. This compound | C9H9NO4 | CID 161255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 7. Melanin - Wikipedia [en.wikipedia.org]

- 8. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. mdpi.com [mdpi.com]

- 12. Tyrosinase Activity Assay [bio-protocol.org]

- 13. abcam.com [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. madbarn.com [madbarn.com]

- 18. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Wnt5a Inhibits the Proliferation and Melanogenesis of Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

A Technical Guide to the Discovery, Isolation, and Significance of Leucodopachrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucodopachrome, a pivotal yet transient intermediate in eumelanin biosynthesis, has been a subject of scientific inquiry for decades. Its inherent instability has posed significant challenges to its isolation and characterization. This technical guide provides a comprehensive overview of the historical context of its discovery within the Raper-Mason pathway of melanogenesis, detailed methodologies for its enzymatic synthesis and isolation, and a summary of its key chemical properties. Furthermore, this document elucidates the critical signaling pathways involving this compound and presents experimental workflows for its study, visualized through detailed diagrams. The quantitative data presented herein, particularly regarding its pH-dependent stability, offers crucial insights for researchers working on pigmentation, melanoma, and the development of related therapeutics.

Discovery and Historical Context: The Raper-Mason Pathway

The discovery of this compound is intrinsically linked to the elucidation of the melanin biosynthesis pathway by H.S. Raper and his contemporaries in the early 20th century.[1][2][3] Their pioneering work established the foundational steps of what is now known as the Raper-Mason pathway.[1][3] This pathway describes the conversion of L-tyrosine into melanin.

Initially, it was understood that tyrosinase hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized to dopaquinone.[1][4] The subsequent steps, initially thought to be largely spontaneous, were later found to involve key intermediates. Dopaquinone undergoes a non-enzymatic intramolecular cyclization to form the colorless compound, this compound (also referred to as cyclodopa).[5][6][7] This critical step is pH-dependent, occurring at a pH greater than 4.[5]

This compound then participates in a redox reaction with dopaquinone, leading to the formation of the orange-red intermediate, dopachrome, and the regeneration of L-DOPA.[2][8] This established this compound as a crucial, albeit fleeting, player in the intricate cascade of reactions leading to the formation of eumelanin.

Physicochemical Properties of this compound

This compound, systematically named (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid, is a dihydroxyindoline-2-carboxylic acid derivative with a molecular weight of 195.17 g/mol .[5][9] Its transient nature makes direct measurement of its physical properties challenging.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [5][9] |

| Molecular Weight | 195.17 g/mol | [5][9] |

| IUPAC Name | (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | [5][9] |

| CAS Number | 18766-67-1 | [5] |

| Synonyms | Cyclodopa, Leukodopachrome | [5][9] |

Signaling and Biosynthetic Pathways

The formation and conversion of this compound are central to the eumelanin synthesis pathway. The following diagram illustrates the key steps and enzymatic control points.

Caption: Eumelanin Biosynthesis Pathway Highlighting this compound.

Experimental Protocols

Enzymatic Synthesis and Isolation of this compound

Due to its instability at neutral to basic pH, the isolation of this compound requires careful control of reaction conditions.[10] The following protocol outlines a method for its enzymatic generation and subsequent stabilization for analysis.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Perchloric Acid (1 M)

-

Deuterium Oxide (D₂O)

-

Sodium Deuteroxide (NaOD) in D₂O (1 M)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

UV-Vis Spectrophotometer

-

NMR Spectrometer

Protocol:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing 1 mM L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8).

-

Initiate the reaction by adding mushroom tyrosinase to a final concentration of 100 units/mL.

-

Incubate the reaction at 30°C. The formation of dopachrome can be monitored by an increase in absorbance at 475 nm. This compound is formed as a transient intermediate.

-

-

Reaction Quenching and Stabilization:

-

To isolate this compound before its conversion to dopachrome, the reaction must be quenched at an early time point (e.g., 1-2 minutes).

-

Quench the reaction by adding an equal volume of 1 M perchloric acid. This will denature the enzyme and, crucially, lower the pH to a level where this compound is stable (pH < 4).[10]

-

-

Purification by HPLC:

-

The acidified reaction mixture can be subjected to preparative HPLC on a C18 column.

-

A mobile phase with an acidic pH (e.g., water/acetonitrile gradient with 0.1% formic acid) should be used to maintain the stability of this compound.

-

Fractions should be collected based on the elution profile, monitoring for the expected retention time of this compound.

-

-

Characterization:

Analysis of this compound pH Stability

The stability of this compound is highly dependent on pH.[10] The following table summarizes the stability of a 34 mM solution of this compound in D₂O at various pH levels, as determined by ¹H-NMR spectroscopy.[10][11]

| pH | Stability | Observations |

| < 4 | Stable | No significant decomposition observed. |

| 4.5 | Decomposition starts | Complete decomposition observed after 8 hours. |

| 5.0 | Unstable | Complete decomposition observed after 8 hours. |

| Neutral (7.0) | Highly Unstable | Decomposes within 2 hours. |

| > 9 | Unstable | Rapid conversion to 5,6-dihydroxyindole (DHI) via dopachrome. |

The decomposition at neutral and basic pH involves conversion to dopachrome and subsequent rearrangement to DHI or 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Caption: Workflow for this compound Isolation and Characterization.

Conclusion

This compound remains a challenging yet critical molecule to study in the field of melanogenesis. Its historical discovery as part of the Raper-Mason pathway laid the groundwork for our current understanding of melanin biosynthesis. While its inherent instability complicates its isolation, the use of controlled enzymatic synthesis followed by rapid acidic quenching and chromatographic purification allows for its characterization. The quantitative data on its pH-dependent stability underscores the necessity of acidic conditions for its study. The methodologies and workflows presented in this guide provide a framework for researchers to investigate the role of this compound in both normal pigmentation and in pathological conditions such as melanoma, and may aid in the development of novel therapeutic agents that target the melanin synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | Dopaquinone transforms to this compound (Cyclodopa) [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (18766-67-1) for sale [vulcanchem.com]

- 6. This compound (L-Cyclodopa)|CAS 18766-67-1|RUO [benchchem.com]

- 7. This compound — Wikipédia [fr.wikipedia.org]

- 8. Reactome | this compound, L-Dopaquinone transform to Dopachrome, L-Dopa [reactome.org]

- 9. This compound | C9H9NO4 | CID 161255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spontaneous Formation of Leucodopachrome from L-DOPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to leucodopachrome is a critical, non-enzymatic step in the biosynthesis of eumelanin. This process is initiated by the oxidation of L-DOPA to the highly reactive intermediate, dopaquinone. In the absence of sulfhydryl compounds, dopaquinone undergoes a spontaneous intramolecular cyclization to form this compound. This technical guide provides an in-depth exploration of the core chemical principles governing this transformation, including detailed experimental protocols for its investigation and quantitative data on its kinetics. The information presented is intended to support researchers in the fields of melanogenesis, neurodegenerative diseases, and drug development in understanding and manipulating this fundamental biochemical pathway.

Introduction

The melanogenesis pathway, responsible for the synthesis of melanin pigments, involves a series of enzymatic and non-enzymatic reactions. While the initial oxidation of L-tyrosine and subsequently L-DOPA is catalyzed by the enzyme tyrosinase, several subsequent steps are spontaneous chemical transformations.[1] The formation of this compound from L-DOPA is a key branching point in this pathway, leading to the production of eumelanin. Understanding the kinetics and mechanism of this spontaneous reaction is crucial for elucidating the regulation of melanogenesis and its dysregulation in various pathological conditions. This guide focuses specifically on the non-enzymatic conversion of L-DOPA-derived dopaquinone to this compound.

Chemical Mechanism

The spontaneous formation of this compound from L-DOPA proceeds in two key stages:

-

Oxidation of L-DOPA to Dopaquinone: This initial step is typically enzymatic, catalyzed by tyrosinase, which oxidizes the catechol moiety of L-DOPA to an ortho-quinone, forming dopaquinone.[2] For in vitro studies of the subsequent spontaneous reaction, dopaquinone can also be generated chemically.

-

Intramolecular Cyclization of Dopaquinone: Dopaquinone is an unstable intermediate. In the absence of nucleophiles like cysteine, it undergoes a spontaneous intramolecular 1,4-Michael addition.[3][4] The amino group of the alanine side chain acts as a nucleophile, attacking the C6 position of the quinone ring. This reaction is base-catalyzed, requiring the deprotonation of the amino group (-NH3+ to -NH2) to become nucleophilic.[5] This cyclization results in the formation of this compound (also known as cyclodopa).[6]

Following its formation, this compound participates in a rapid redox exchange reaction with another molecule of dopaquinone. In this reaction, this compound is oxidized to dopachrome, and dopaquinone is reduced back to L-DOPA.[7]

Quantitative Data

The kinetics of the spontaneous formation of this compound and its subsequent conversion are highly dependent on pH and temperature. The following tables summarize key quantitative data reported in the literature.

Table 1: Rate Constants for the Intramolecular Cyclization of Dopaquinone to this compound

| pH | Rate Constant (s⁻¹) | Reference |

| 6.6 | 0.91 | [3] |

| 7.6 | 7.6 | [3] |

Table 2: Rate Constants for Key Reactions in Early Melanogenesis

| Reaction | Rate Constant | Reference |

| Intramolecular cyclization of dopaquinone to this compound (pH 7.4) | ~3.8 s⁻¹ | [3] |

| Redox exchange between this compound and dopaquinone | ≤ 4 x 10⁷ M⁻¹s⁻¹ | [8] |

| Reaction of dopaquinone with cysteine | 3 x 10⁷ M⁻¹s⁻¹ | [4] |

| Redox exchange between 5-S-cysteinyldopa and dopaquinone | 8.8 x 10⁵ M⁻¹s⁻¹ | [8] |

Table 3: Temperature Dependence of Dopachrome Production

| Temperature (°C) | Relative Dopachrome Production (a.u.) | Reference |

| 28 | Increases linearly with temperature | [2] |

| 31 | Increases linearly with temperature | [2] |

| 37 | Increases linearly with temperature | [2] |

| 43 | Increases linearly with temperature | [2] |

Experimental Protocols

Synthesis of L-Dopaquinone

Objective: To synthesize L-dopaquinone from a protected L-tyrosine derivative for use in kinetic studies of its spontaneous cyclization.

Materials:

-

N-Boc-L-Tyr-tert-butyl ester

-

2-Iodoxybenzoic acid (IBX)

-

Tetrahydrofuran (THF)

-

Sodium dithionite

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-L-Tyr-tert-butyl ester (1 equivalent) in THF.

-

Add 2-Iodoxybenzoic acid (IBX) (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium dithionite.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain the protected L-dopaquinone.[9]

-

Deprotection of the Boc and tert-butyl ester groups can be achieved under acidic conditions to yield L-dopaquinone, which should be used immediately due to its instability.

Spectrophotometric Assay of Dopaquinone Cyclization

Objective: To monitor the spontaneous cyclization of dopaquinone to this compound and its subsequent conversion to dopachrome by observing changes in absorbance over time.

Materials:

-

Freshly prepared L-dopaquinone solution

-

Phosphate buffer or Borate buffer at various pH values (e.g., pH 6.0, 7.0, 8.0)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Set the spectrophotometer to the desired temperature (e.g., 25°C).

-

Prepare a blank solution containing the buffer to be used.

-

Initiate the reaction by adding a small volume of the concentrated L-dopaquinone solution to the temperature-equilibrated buffer in a cuvette to achieve the desired final concentration.

-

Immediately start recording the absorbance spectrum over a range of wavelengths (e.g., 300-600 nm) at regular time intervals.

-

Monitor the decrease in the absorbance of dopaquinone (around 390 nm) and the increase in the absorbance of dopachrome (around 475 nm).[10]

-

The rate of dopachrome formation can be used to infer the kinetics of the preceding spontaneous cyclization of dopaquinone. The data can be fitted to appropriate kinetic models to determine the rate constants.

Pulse Radiolysis for Studying Fast Reactions

Objective: To generate dopaquinone in situ and observe its rapid, spontaneous cyclization on a microsecond timescale.

Principle: Pulse radiolysis uses a short pulse of high-energy electrons to generate reactive species in a solution. By oxidizing L-DOPA with a suitable radical (e.g., azide radical, N₃•), dopasemiquinone is formed, which then disproportionates to L-DOPA and dopaquinone, allowing the direct observation of dopaquinone's decay.[5]

Experimental Setup:

-

A linear accelerator to produce electron pulses.

-

A flow system for the sample solution.

-

A fast detection system, typically involving a light source, monochromator, and a fast photodetector.

Procedure (Conceptual):

-

Prepare a solution of L-DOPA in a suitable buffer saturated with N₂O to convert hydrated electrons into hydroxyl radicals, which in turn react with azide ions to form N₃•.

-

Flow the solution through the irradiation cell.

-

Subject the sample to a short pulse of high-energy electrons.

-

Monitor the change in optical absorption at specific wavelengths corresponding to the transient species (dopasemiquinone, dopaquinone, and dopachrome) over time.

-

Analyze the kinetic traces to determine the rate constants for the formation and decay of dopaquinone.[8]

NMR Spectroscopy for Structural Characterization

Objective: To structurally characterize this compound and dopachrome.

Procedure:

-

Prepare a sample of L-dopaquinone and allow it to cyclize in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

-

Acquire 1D ¹H and ¹³C NMR spectra to identify the chemical shifts and coupling constants of the protons and carbons in the resulting products.[3]

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish the connectivity between protons and carbons, confirming the cyclic structure of this compound and the structure of dopachrome.[11]

Signaling Pathways and Experimental Workflows

The spontaneous formation of this compound is a crucial step in the eumelanin branch of the melanogenesis pathway. The fate of its precursor, dopaquinone, is a critical regulatory point, influenced by the cellular redox environment and the presence of nucleophiles such as cysteine.

Eumelanin Biosynthesis Pathway

Caption: The eumelanin biosynthesis pathway from L-DOPA.

Experimental Workflow for Studying Spontaneous Cyclization

Caption: Experimental workflow for investigating dopaquinone cyclization.

Conclusion

The spontaneous formation of this compound from L-DOPA-derived dopaquinone is a fundamental process in eumelanin biosynthesis. This technical guide has provided a comprehensive overview of the chemical mechanism, quantitative kinetics, and experimental methodologies for studying this reaction. A thorough understanding of this non-enzymatic step is essential for researchers aiming to modulate the melanogenesis pathway for therapeutic or cosmetic purposes. The provided protocols and data serve as a valuable resource for designing and interpreting experiments in this area of research. Further investigations into the cellular factors that influence the fate of dopaquinone will undoubtedly provide deeper insights into the intricate regulation of melanin production.

References

- 1. The role of pH in the melanin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Temperature-Dependent Kinetics of Oculocutaneous Albinism-Causing Mutants of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR characterization of physicochemical properties of rat D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of pH on the oxidation pathway of dopamine catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. emerypharma.com [emerypharma.com]

The Pivotal Role of Leucodopachrome in Eumelanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of leucodopachrome's function in skin pigmentation. It details the core biochemical pathways, enzymatic regulation, and experimental methodologies crucial for understanding and manipulating the production of eumelanin, the primary determinant of brown and black pigmentation in human skin and hair.

Introduction: this compound as a Critical Intermediate

Melanogenesis, the complex process of melanin synthesis, occurs within specialized organelles called melanosomes in melanocytes.[1][2] This pathway produces two main types of melanin: the black-to-brown eumelanin and the yellow-to-reddish-brown pheomelanin.[1] The balance between these two pigments determines an individual's skin and hair color. This compound (also known as cyclodopa) is a key, albeit transient, intermediate in the eumelanin branch of this pathway.[1][3] Its formation and subsequent conversion represent a critical juncture that influences the final composition and properties of the melanin polymer.

The Biochemical Pathway of Eumelanin Synthesis

The synthesis of eumelanin begins with the amino acid L-tyrosine. The initial steps are catalyzed by tyrosinase, a copper-containing enzyme that is rate-limiting for melanogenesis.[4][5]

-

Tyrosine to L-DOPA: Tyrosinase hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

-

L-DOPA to Dopaquinone: Tyrosinase then oxidizes L-DOPA to the highly reactive L-dopaquinone.[3][6]

-

Dopaquinone to this compound: In the absence of sulfhydryl compounds (which would lead to pheomelanin synthesis), L-dopaquinone undergoes a spontaneous intramolecular cyclization to form this compound.[1][3]

-

This compound to L-Dopachrome: this compound is then involved in a redox exchange with another molecule of L-dopaquinone. This reaction yields L-dopachrome, an orange-red intermediate, and regenerates a molecule of L-DOPA, which can re-enter the pathway.[3][7] This step is considered a significant source of L-DOPA during active melanin synthesis.[7]

References

- 1. Chemical and biochemical control of skin pigmentation with special emphasis on mixed melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Reactome | Dopaquinone transforms to this compound (Cyclodopa) [reactome.org]

- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 5. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | this compound, L-Dopaquinone transform to Dopachrome, L-Dopa [reactome.org]

The Enzymatic Conversion to Leucodopachrome: A Technical Guide for Researchers

An in-depth exploration of the core enzymatic reactions, experimental methodologies, and quantitative analysis in the melanogenesis pathway.

This technical guide provides a comprehensive overview of the enzymatic conversion of L-DOPA to Leucodopachrome, a critical step in the biosynthesis of melanin. Tailored for researchers, scientists, and drug development professionals, this document delves into the key enzymes, reaction kinetics, and detailed experimental protocols. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction: The Pivotal Role of this compound in Melanogenesis

Melanin synthesis, or melanogenesis, is a complex biochemical process responsible for pigmentation in various organisms. A key intermediate in this pathway is this compound (also known as cyclodopa). The formation and subsequent conversion of this compound represent a critical branch point that influences the type of melanin produced. This guide focuses on the enzymatic reactions leading to and involving this compound, primarily catalyzed by tyrosinase and dopachrome tautomerase. Understanding these enzymatic steps is crucial for research into pigmentation disorders and the development of therapeutic agents.

The Core Enzymatic Pathway

The formation of this compound is initiated by the action of tyrosinase on L-3,4-dihydroxyphenylalanine (L-DOPA). L-DOPA itself is formed from L-tyrosine, also catalyzed by tyrosinase.[1][2] The subsequent steps involve both spontaneous and enzymatic reactions.

2.1. Tyrosinase: The Rate-Limiting Enzyme

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to L-dopaquinone.[1][3][4] The latter reaction is the direct precursor to this compound formation.

L-dopaquinone is a highly reactive o-quinone that spontaneously undergoes intramolecular cyclization to form this compound.[5][6] Subsequently, a redox exchange between this compound and another molecule of L-dopaquinone yields Dopachrome and a new molecule of L-DOPA.[7] This reaction is a significant source of L-DOPA within the melanogenesis pathway.[7]

2.2. Dopachrome Tautomerase: Directing the Path to Eumelanin

Dopachrome, an orange-red intermediate, can follow two primary pathways.[8][9][10] In the presence of Dopachrome Tautomerase (DCT; EC 5.3.3.12), also known as Tyrosinase-related protein 2 (TRP-2), Dopachrome is isomerized to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[8][10][11] DHICA is a precursor to the synthesis of eumelanin, the black-brown pigment.[9]

In the absence of DCT, Dopachrome can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI).[10][12] DHI is also a precursor for eumelanin, but the resulting polymer has different properties than DHICA-derived melanin.[9] The ratio of DHICA to DHI, regulated by DCT activity, is a key determinant of the final structure and properties of eumelanin.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymatic conversion to this compound and subsequent reactions.

Table 1: Michaelis-Menten Constants (Km) for Tyrosinase

| Substrate | Enzyme Source | Km (mM) | Reference |

| L-DOPA | Mushroom Tyrosinase | 0.30 | [13] |

Table 2: Spectrophotometric Properties of Key Intermediates

| Compound | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Reference |

| Dopachrome | 475 | 3700 | [13] |

| L-ascorbic acid | 265 | 15,100 | [13] |

| DHICA | 308 | Not specified | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound formation and conversion.

4.1. Tyrosinase Activity Assay (Dopachrome Method)

This assay measures the diphenolase activity of tyrosinase by monitoring the formation of Dopachrome from L-DOPA at 475 nm.[15][16][17][18]

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 6.8 or 7.0)

-

L-DOPA solution (e.g., 2 mg/mL or 5 mM) prepared fresh in phosphate buffer

-

Tyrosinase enzyme solution (e.g., from mushroom)

-

UV/Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the sodium phosphate buffer and L-DOPA solution in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).[17]

-

Initiate the reaction by adding a specific amount of the tyrosinase enzyme solution to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 475 nm over time.

-

The initial linear rate of absorbance increase is proportional to the tyrosinase activity.[15]

4.2. Dopachrome Tautomerase (DCT) Activity Assay

This assay determines DCT activity by measuring the conversion of L-dopachrome to DHICA.[14]

Method 1: Decoloration Assay This method follows the decrease in absorbance at 475 nm as L-dopachrome is converted.[14]

Method 2: UV Spectrophotometric Assay This method monitors the increase in absorbance at 308 nm due to the formation of DHICA.[14]

Materials:

-

L-DOPA solution

-

Sodium periodate (NaIO₄) solution

-

DCT enzyme preparation

-

UV/Vis Spectrophotometer

Procedure for L-dopachrome preparation:

-

Prepare L-dopachrome fresh by oxidizing L-DOPA with sodium periodate.[14]

-

The appearance of a reddish-orange color indicates the formation of L-dopachrome.[19]

Procedure for Enzyme Assay (UV Method):

-

Add the freshly prepared L-dopachrome solution to a cuvette containing buffer.

-

Add the DCT enzyme preparation to initiate the reaction.

-

Monitor the increase in absorbance at 308 nm over time.[14] The rate of increase is proportional to DCT activity.

4.3. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC can be used to separate and quantify the various intermediates in the melanogenesis pathway, including L-DOPA, DHICA, and DHI.[19][20]

General Protocol Outline:

-

Sample Preparation: Terminate enzymatic reactions at specific time points, often by adding acid to denature the enzyme.[19]

-

Chromatographic Separation: Inject the sample onto a reverse-phase column (e.g., C18).

-

Elution: Use an appropriate mobile phase, which can be an isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., methanol).[19]

-

Detection: Use a UV detector set to the appropriate wavelength for the compound of interest.

-

Quantification: Compare the peak areas of the samples to those of known standards to determine the concentration of each compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: The enzymatic pathway from L-Tyrosine to Dopachrome.

Caption: The fate of Dopachrome: enzymatic vs. spontaneous conversion.

Caption: Experimental workflow for the Tyrosinase activity assay.

References

- 1. Tyrosinases: a family of copper-containing metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 4. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-dopa and L-dopachrome biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reactome | Dopaquinone transforms to this compound (Cyclodopa) [reactome.org]

- 7. Reactome | this compound, L-Dopaquinone transform to Dopachrome, L-Dopa [reactome.org]

- 8. Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the final phase of mammalian melanogenesis. The role of dopachrome tautomerase and the ratio between 5,6-dihydroxyindole-2-carboxylic acid and 5,6-dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopachrome tautomerase decreases the binding of indolic melanogenesis intermediates to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Melanocytes and Pigmentation Are Affected in Dopachrome Tautomerase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. pepolska.pl [pepolska.pl]

- 16. researchgate.net [researchgate.net]

- 17. Tyrosinase Activity Assay [bio-protocol.org]

- 18. Tyrosinase assay [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. Quantitative determination of L-DOPA in tablets by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Leucodopachrome Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodopachrome, also known as cyclodopa, is a critical, colorless intermediate in the biosynthesis of eumelanin, the dark brown-to-black pigment prevalent in human skin, hair, and eyes.[1][2] Its formation is a key step in the melanogenesis pathway, occurring after the enzymatic oxidation of L-tyrosine. Understanding the synthesis and purification of this compound is essential for research into pigmentation disorders, melanoma, and the development of novel therapeutic agents that modulate melanin production.[3] this compound is formed through the spontaneous, non-enzymatic intramolecular cyclization of dopaquinone, a highly reactive intermediate.[1][3][4][5] This document provides detailed protocols for the enzymatic synthesis of this compound and outlines strategies for its purification and analysis.

Physicochemical Properties of this compound

All quantitative data for this compound's key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | [1][6][7] |

| Synonyms | L-Cyclodopa, Leukodopachrome | [1][6] |

| Molecular Formula | C₉H₉NO₄ | [1][6][7] |

| Molecular Weight | 195.17 g/mol | [1][6][7] |

| CAS Registry No. | 18766-67-1 | [1][6] |

| Stereochemistry | S configuration at C-2 | [1][6] |

| Appearance | Colorless compound | [2] |

| Solubility | Soluble in water | [1] |

Biochemical Synthesis Pathway

The synthesis of this compound is a multi-step process initiated by the enzyme tyrosinase within the melanosomes of melanocytes.[8][9] The pathway is a cascade of enzymatic and spontaneous reactions. Dopaquinone, the precursor to this compound, stands at a crucial branch point, leading to either eumelanin or pheomelanin synthesis. In the absence of sulfhydryl compounds like cysteine, the pathway favors eumelanin production via this compound.[4][5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in-vitro synthesis of this compound from L-DOPA using mushroom tyrosinase. The reaction is monitored spectrophotometrically by observing the formation of dopachrome, the subsequent oxidation product.

Materials:

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Spectrophotometer

-

Stir plate and stir bar

-

Reaction vessel (e.g., glass beaker)

Typical Reaction Conditions:

| Parameter | Recommended Value | Notes |

| Substrate | L-DOPA | L-Tyrosine can also be used but the reaction is slower. |

| Enzyme | Mushroom Tyrosinase | Activity should be predetermined. |

| Buffer | Sodium Phosphate | pH 6.8 is optimal for melanin synthesis.[1] |

| Temperature | 37°C | Optimal for enzymatic activity. |

| pH | > 4.0 | Required for the spontaneous cyclization of dopaquinone.[1] |

Procedure:

-

Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

-

Substrate Solution: Dissolve L-DOPA in the phosphate buffer to a final concentration of 2 mg/mL. Prepare this solution fresh to minimize auto-oxidation.[3]

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in the same phosphate buffer. The final concentration will depend on the specific activity of the enzyme lot.

-

Reaction Initiation: In a reaction vessel at 37°C, add the L-DOPA solution. To initiate the reaction, add the tyrosinase solution and stir gently.[3]

-

Reaction Monitoring: this compound itself is colorless. Its formation and subsequent rapid conversion to the orange-red dopachrome can be monitored by measuring the absorbance at 475 nm.[3] The peak absorbance indicates the maximum concentration of dopachrome, which occurs shortly after the peak concentration of the this compound intermediate.

-

Reaction Termination: To stop the reaction for purification, the enzyme can be denatured by rapidly lowering the pH (e.g., adding HCl) or by adding a tyrosinase inhibitor. This step is critical for isolating the unstable intermediate.

Protocol 2: Proposed Purification of this compound

This compound is a transient and highly reactive intermediate, making its purification challenging.[3][4] The following protocol outlines a proposed strategy using High-Performance Liquid Chromatography (HPLC), a technique successfully used to separate melanin intermediates.[4]

Materials:

-

Reaction mixture from Protocol 1

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Fraction collector

Procedure:

-

Sample Preparation: Immediately after terminating the enzymatic reaction, centrifuge the mixture at 12,000 x g for 15 minutes at 4°C to pellet the denatured enzyme and any polymers.[3]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the filtered sample onto the column.

-

Run a linear gradient to elute the compounds. For example, increase from 5% B to 50% B over 30 minutes.

-

Monitor the elution profile at multiple wavelengths, including ~280 nm, as this compound, being an indole derivative, is expected to absorb in the UV range.

-

-

Fraction Collection: Collect fractions corresponding to the elution peak of this compound. The identity of the peak would need to be confirmed by mass spectrometry (LC-MS).[4]

-

Storage: this compound is unstable. Purified fractions should be immediately used for downstream applications or flash-frozen in liquid nitrogen and stored at -80°C. Storage at 2-8°C is recommended for short-term use.[4]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.

References

- 1. This compound (18766-67-1) for sale [vulcanchem.com]

- 2. This compound — Wikipédia [fr.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound (L-Cyclodopa)|CAS 18766-67-1|RUO [benchchem.com]

- 5. Reactome | Dopaquinone transforms to this compound (Cyclodopa) [reactome.org]

- 6. This compound | C9H9NO4 | CID 161255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. L-dopa and L-dopachrome biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-dopachrome biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Detection of Leucodopachrome in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodopachrome (also known as cyclodopa) is a pivotal but transient intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[1][2] Its formation and subsequent conversion are critical steps in the melanogenesis pathway. Dysregulation of this pathway is implicated in various pigmentation disorders and melanoma. Therefore, the ability to detect and quantify this compound in vitro can provide valuable insights into the mechanisms of melanogenesis and the effects of potential therapeutic agents.

This document provides detailed application notes and protocols for the indirect in vitro detection of this compound in cell cultures. Due to its inherent instability, direct quantification of this compound is challenging. The methods outlined below focus on the measurement of its immediate downstream product, dopachrome, and the activity of the enzyme responsible for its conversion, dopachrome tautomerase (DCT).

Signaling Pathway